Boc-D-Tyr-OH
Description
Significance of N-Protected Amino Acids in Organic and Peptide Synthesis
In the realm of organic and peptide synthesis, controlling the reactivity of functional groups is paramount to achieving the desired molecular architecture. Amino acids, the building blocks of peptides and proteins, possess at least two reactive functional groups: an amino group (-NH2) and a carboxyl group (-COOH). During peptide synthesis, the formation of a peptide bond requires the specific coupling of the carboxyl group of one amino acid with the amino group of another. To prevent unwanted side reactions, such as self-polymerization or incorrect bond formation, the amino group of the incoming amino acid must be temporarily blocked or "protected". americanpeptidesociety.org
This is where N-protected amino acids become indispensable. These are amino acid derivatives where the N-terminus is chemically modified with a protecting group. wikipedia.org This group renders the amine non-nucleophilic, allowing the carboxyl group to be selectively activated and coupled. After the desired peptide bond is formed, the protecting group can be removed under specific conditions to liberate the free amino group for the next coupling step. libretexts.org
One of the most widely used N-protecting groups is the tert-butoxycarbonyl group, abbreviated as Boc. thermofisher.com Introduced in the 1950s, the Boc group is valued for its stability under a variety of reaction conditions and its facile removal with moderately strong acids, such as trifluoroacetic acid (TFA). libretexts.orgthermofisher.com The use of Boc protection is a cornerstone of one of the two primary strategies for solid-phase peptide synthesis (SPPS). americanpeptidesociety.org While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which uses a base-labile protecting group, is often preferred for its milder deprotection conditions, the Boc strategy remains crucial for the synthesis of complex peptides, non-natural peptide analogs that may be sensitive to basic conditions, and peptides containing ester or thioester moieties. americanpeptidesociety.orgthermofisher.comnih.gov The process involves attaching an N-Boc-protected amino acid to a solid support, followed by cycles of deprotection and coupling to elongate the peptide chain. thermofisher.com
The significance of N-protection extends beyond peptide synthesis into broader organic synthesis, where amino acids are used as chiral starting materials. Mono-N-protected amino acids (MPAAs) can act as bifunctional ligands that, when coordinated to metal complexes, can accelerate reaction rates and introduce specific chirality into the final product. wikipedia.org
Overview of Boc-D-Tyrosine as a Chiral Building Block in Advanced Research
Boc-D-tyrosine is an N-protected derivative of D-tyrosine, an aromatic D-amino acid. biosynth.com It serves as a highly versatile chiral building block, combining the benefits of the Boc protecting group with the unique stereochemical properties of a D-amino acid. Its structure allows for precise control during the synthesis of complex organic molecules and peptides. cymitquimica.com
The "Boc" group protects the amino functionality, preventing it from participating in unwanted reactions, while the "D" configuration provides stereochemical control and can confer resistance to enzymatic degradation in the final product. cymitquimica.com The phenolic hydroxyl group on the tyrosine side chain can also be protected, often with groups like benzyl (B1604629) (Bzl) or tert-butyl (tBu), to prevent side reactions during synthesis. cymitquimica.comchemimpex.com These side-chain protecting groups are considered "permanent" as they remain intact throughout the peptide chain elongation and are only removed during the final cleavage step, typically with strong acids. thermofisher.com
Boc-D-tyrosine and its derivatives are utilized in a wide range of research applications, from the total synthesis of natural products to the development of novel pharmaceuticals. netascientific.comthieme-connect.com For instance, it has been used as the starting material for the stereoselective synthesis of the alkaloid (–)-aphanorphine. thieme-connect.com In pharmaceutical research, it is a key intermediate for creating peptide-based therapeutics, inhibitors, and modulators that target specific biological pathways. netascientific.comchemimpex.comchemimpex.com The incorporation of the D-tyrosine moiety can enhance the stability and bioactivity of these molecules. netascientific.com
Below is a table summarizing the properties of Boc-D-tyrosine and some of its common derivatives used in research.
Table 1: Properties of Boc-D-Tyrosine and its Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Application |
|---|---|---|---|---|---|
| Boc-D-tyrosine | 70642-86-3 | C₁₄H₁₉NO₅ | 281.30 | White to off-white powder | Building block for peptide synthesis, intermediate for sacubitril (B1662468) synthesis. biosynth.com |
| Boc-D-Tyr(Bzl)-OH | 63769-58-4 | C₂₁H₂₅NO₅ | 371.43 | White to off-white powder | Intermediate for pharmaceutical and chemical research, used in Boc solid-phase peptide synthesis. chemicalbook.comfishersci.se |
| Boc-D-Tyr(tBu)-OH | 507276-74-6 | C₁₈H₂₇NO₅ | 337.41 | White to off-white solid | Used in peptide synthesis where enhanced lipophilicity and stability are required. cymitquimica.com |
| Boc-D-Tyr(Et)-OH | 76757-92-1 | C₁₆H₂₃NO₅ | 309.36 | White to off-white powder | Used in peptide synthesis and drug development, with the ethyl group enhancing solubility. netascientific.com |
Research continues to uncover new applications for this versatile building block, underscoring the importance of protected, non-canonical amino acids in advancing chemical synthesis and drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBUSIJNWNXLQQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-80-1 | |
| Record name | N-[(tert-butoxy)carbonyl]-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc D Tyrosine and Its Precursors
Synthesis of D-Tyrosine Precursors
The production of enantiomerically pure D-tyrosine is a foundational step. Both classical chemical methods and advanced biocatalytic strategies are employed to achieve high optical purity.
Chemical Routes to D-Tyrosine
Chemical synthesis of D-tyrosine primarily relies on two approaches: the resolution of a racemic mixture of DL-tyrosine or the asymmetric synthesis to directly form the D-enantiomer.
Resolution of Racemic Mixtures: This is a common strategy where a 50:50 mixture of D- and L-tyrosine is prepared, followed by the separation of the two enantiomers.
Crystallization-Induced Asymmetric Transformation (CIAT): This method can be used for the resolution of racemic mixtures. For instance, racemic phenylalanine methyl ester derivatives, precursors for tyrosine, have been resolved using (2R, 3R)-tartaric acid with a catalytic amount of a salicylaldehyde derivative. This process involves in situ racemization of the unwanted L-enantiomer and selective crystallization of the desired D-enantiomer's diastereomeric salt, potentially achieving yields greater than 50%. ut.ac.ir
Enantioselective Acylation: Racemic tyrosine can be treated with an enzyme, such as penicillin G acylase, in the presence of an acylating agent. The enzyme selectively acylates the L-enantiomer, leaving the D-enantiomer unreacted, which can then be separated.
Asymmetric Synthesis: This approach aims to create the D-tyrosine molecule directly with the correct stereochemistry, avoiding the need for a resolution step. wikipedia.org
Catalytic Asymmetric Hydrogenation: A key method involves the asymmetric hydrogenation of specifically designed enamide precursors. nih.gov Using chiral rhodium catalysts, such as those with DuPhos ligands, allows for the stereoselective reduction of the double bond to yield the D-amino acid ester with excellent enantioselectivity (up to 99.6% ee). nih.gov
Chiral Auxiliaries: Another strategy involves attaching a chiral auxiliary to a prochiral precursor. The auxiliary directs a subsequent reaction, like alkylation, to occur stereoselectively, leading to the desired D-configuration. The auxiliary is then cleaved to yield the final D-tyrosine product.
| Method | Principle | Key Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Resolution (CIAT) | Selective crystallization of a diastereomeric salt with in-situ racemization of the undesired enantiomer. | Chiral resolving agent (e.g., tartaric acid), racemization catalyst (e.g., salicylaldehyde). ut.ac.ir | Potentially high yield (>50%), cost-effective. | Requires specific crystallization conditions; may not be universally applicable. |
| Asymmetric Hydrogenation | Stereoselective reduction of an enamide precursor. nih.gov | Chiral metal catalysts (e.g., Rh-DuPhos). nih.gov | High enantioselectivity, direct route to the chiral product. nih.gov | Requires synthesis of specific precursors; expensive catalysts. |
Enzymatic Hydrolysis and Conversion Strategies for D-Tyrosine Production
Biocatalytic methods offer high selectivity and operate under mild conditions, making them attractive for industrial production of D-amino acids. researchgate.netnih.gov
The Hydantoinase Process: This is a well-established and powerful multi-enzyme cascade method for producing various D-amino acids, including D-tyrosine precursors like D-p-hydroxyphenylglycine. mdpi.comspringernature.comnih.govresearchgate.net The process typically involves three key enzymes:
Hydantoin Racemase: This enzyme continuously converts the L-hydantoin substrate into D-hydantoin, ensuring that the entire racemic starting material can be converted into the desired product. mdpi.com
D-Hydantoinase (EC 3.5.2.2): This enzyme exhibits high D-enantioselectivity, catalyzing the hydrolytic ring-opening of the D-hydantoin (e.g., D-5-(p-hydroxyphenyl)hydantoin) to the corresponding D-N-carbamoylamino acid. mdpi.comnih.govtandfonline.com
D-Carbamoylase (EC 3.5.1.77): This enzyme, also known as N-carbamoyl-D-amino acid hydrolase, specifically hydrolyzes the D-N-carbamoylamino acid to yield the final, optically pure D-amino acid and releases ammonia and carbon dioxide. mdpi.comspringernature.comnih.gov
This dynamic kinetic resolution process allows for the theoretical conversion of 100% of the racemic hydantoin starting material into the pure D-amino acid. mdpi.comtandfonline.com
Kinetic Resolution using L-Amino Acid Oxidase: Another enzymatic approach is the kinetic resolution of a racemic DL-tyrosine mixture.
Principle: L-amino acid oxidases (L-aao) are flavoenzymes that stereospecifically catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids, with the concurrent production of ammonia and hydrogen peroxide. researchgate.net
Application: When a racemic mixture of DL-tyrosine is treated with L-aao, for example from the fungus Aspergillus fumigatus, the enzyme selectively degrades the L-tyrosine. This leaves the D-tyrosine enantiomer untouched, allowing for its separation and purification. This method has been shown to resolve DL-tyrosine, resulting in optically pure D-tyrosine with a resolution of 84.1%. researchgate.net
N-Boc Protection Strategies for D-Tyrosine
Once D-tyrosine is obtained, its nucleophilic amino group must be protected to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups used for this purpose.
Standard Boc Anhydride Derivatization Protocols
The introduction of the Boc group is typically achieved through the reaction of D-tyrosine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). organic-chemistry.org This reagent reacts with the amino group to form a stable tert-butyl carbamate.
The reaction is generally performed under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. Common protocols include:
Aqueous Conditions: The reaction can be carried out in a mixed solvent system, such as dioxane/water or THF/water, using an inorganic base like sodium hydroxide (B78521) or sodium bicarbonate to maintain an alkaline pH. organic-chemistry.org
Anhydrous Conditions: In organic solvents like acetonitrile, dimethylformamide (DMF), or methanol (B129727), an organic base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used.
A typical procedure involves dissolving D-tyrosine in an appropriate solvent system with a base, followed by the addition of (Boc)₂O. The reaction is stirred until completion, after which the Boc-D-tyrosine product is isolated through extraction and/or crystallization.
Optimization of Reaction Conditions for N-Boc Group Introduction
While the N-Boc protection of amines is a standard procedure, the presence of the phenolic hydroxyl group in tyrosine introduces a potential for chemoselectivity issues, as the hydroxyl group can also be acylated by (Boc)₂O to form a tert-butoxycarbonate. researchgate.net Therefore, optimizing reaction conditions is crucial to favor N-protection over O-protection.
Catalyst and Solvent Choice: The use of specific catalysts can enhance the chemoselectivity of the N-protection. Nanocerium oxide has been shown to be an effective catalyst for the N-tert-butyloxycarbonylation of various amines, including aminophenols, under solvent-free conditions at ambient temperature, with high tolerance for the phenol (B47542) group. researchgate.net Similarly, catalyst-free N-Boc protection in water has been reported to chemoselectively yield N-Boc derivatives of amino alcohols and aminophenols without side products. organic-chemistry.org
Control of Basicity: The choice and amount of base can influence the outcome. For tyrosine, using a controlled amount of a milder base can favor the more nucleophilic amino group over the less nucleophilic phenolic hydroxyl. However, under strongly basic conditions (pH ≥ 12), both the amino and phenolic hydroxyl groups can be deprotonated, potentially leading to di-protection. One patented method involves using a high concentration of NaOH or KOH and adding (Boc)₂O in batches to achieve a high yield (>90%) of the N-Boc product. google.com
Reaction Time and Temperature: For substrates with multiple reactive sites, such as tyrosine, prolonged reaction times, especially when using a catalyst like DMAP, can lead to the protection of less reactive groups like alcoholic hydroxyls. Therefore, monitoring the reaction to avoid over-reaction is important for selectivity.
| Condition/Reagent | Solvent | Key Feature | Reference |
|---|---|---|---|
| Nanocerium Oxide (catalyst) | Solvent-free | High chemoselectivity for N-protection over O-protection in aminophenols. | researchgate.net |
| Catalyst-free | Water | Eco-friendly and chemoselective for N-protection; avoids oxazolidinone formation from amino alcohols. | organic-chemistry.org |
| NaOH/KOH (strong base) | Water | High pH (≥12) with batch addition of (Boc)₂O reported to give high yields of Boc-L-tyrosine. | google.com |
Advanced Derivatization and Analogues of Boc D Tyrosine
Synthesis of Halogenated Boc-D-Tyrosine Analogues
Halogenation of the tyrosine ring is a key strategy for creating analogues with modified binding affinities and metabolic stabilities.
The synthesis of Boc-3,5-diiodo-D-tyrosine is a critical process for developing iodinated compounds, particularly for radiopharmaceutical applications. chemimpex.comchemimpex.com This derivative serves as a valuable building block for incorporating iodine into peptides and other biomolecules. chemimpex.comchemimpex.com The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, which is advantageous in peptide synthesis. chemimpex.com
One approach to synthesizing 3,5-diiodo-D-thyronine involves the use of Cu-3,5-diiodo-D,L-tyrosine, which is dissolved in methanol (B129727) with triethylamine. google.com The reaction proceeds with the addition of Cu-bronze and di-p-anisyl iodonium (B1229267) bromide, stirred under a nitrogen atmosphere. google.com Another method starts with 3,5-diiodo-L-tyrosine, which is reacted with copper hydroxide (B78521) to form a copper complex. google.com Triethylamine and 4,4-dimethoxydiphenyl-iodoniumiodide are then added, and the mixture is heated to produce 3,5-diiodo-4-p-methoxy-phenoxy-L-phenylalanine hydrochloride. google.com
These iodinated derivatives are instrumental in research focused on thyroid hormone analogues and in the development of radiolabeled compounds for diagnostic imaging. chemimpex.comchemimpex.com
Fluorinated tyrosine analogues are of significant interest in medicinal chemistry. A convenient method for synthesizing 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine involves the photochemical decomposition of diazonium fluoroborates from appropriately protected L-tyrosine precursors. acs.org This approach provides a more direct route compared to resolving racemic mixtures. acs.org For instance, N-(trifluoroacetyl)-L-tyrosine methyl ester can be nitrated, followed by reduction of the nitro group and subsequent diazotization in tetrafluoroboric acid. acs.orglookchem.com Irradiation of the diazonium salt yields the fluorinated tyrosine derivative. acs.orglookchem.com
Another strategy for creating fluorinated tyrosine analogues involves a chemo-enzymatic process to produce fully protected 3,5-difluorotyrosine (B1604624) (Fmoc-F₂Y(tBu)-OH), which can then be incorporated into peptides. nih.gov For the synthesis of more complex structures, such as O-(cis-3-fluorocyclobutyl)-L-tyrosine, a Mitsunobu reaction between Boc-L-Tyr-OMe and a cyclobutanol (B46151) derivative can be employed, followed by debenzylation and fluorination with DAST (diethylaminosulfur trifluoride). nih.gov The synthesis of 3-fluoro-α-fluoromethyl-D,L-p-tyrosine has also been reported through the protection of p-tyrosine methyl ester, followed by treatment with LDA and fluorochloromethane, and subsequent meta-fluorination of the aromatic ring. psu.edu
Alkylated and Arylated Boc-D-Tyrosine Derivatives
The introduction of alkyl and aryl groups onto the tyrosine ring via metal-catalyzed cross-coupling reactions has enabled the synthesis of a diverse range of unnatural amino acids with tailored properties.
The synthesis of 2',6'-dimethyl-D-tyrosine, a valuable unnatural amino acid, can be achieved through palladium-catalyzed C-H dimethylation. nih.gov One method utilizes a picolinamide (B142947) directing group on a phenylalanine derivative to guide the ortho-methylation. nih.gov Ma and colleagues have described an ortho-selective dimethylation of (S)-N-Boc-tyrosine using picolinamide and other amide-based directing groups, which proceeds in excellent yield. rsc.org This highlights the effectiveness of bidentate directing groups in synthesizing methylated tyrosine analogues. rsc.org Another approach involves a regioselective Pd-catalyzed C(sp²)–H activation, where a bulky dibenzylamine (B1670424) group on the tyrosine nucleus directs a mono-ortho-methylation process. mdpi.com
Microwave-assisted Negishi cross-coupling has emerged as a rapid and efficient method for synthesizing substituted tyrosine and phenylalanine derivatives. nih.govresearchgate.net This technique is particularly useful for challenging coupling reactions. researchgate.net A short, three-step synthesis of Boc-2′,6′-dimethyl-L-tyrosine utilizes a microwave-assisted Negishi coupling as the key carbon-carbon bond-forming step. nih.govacs.org The process starts with the synthesis of an iodoalanine intermediate from Boc-protected serine methyl ester. nih.gov This intermediate is then coupled with an appropriate aryl halide, such as 3,5-dimethyl-4-iodophenol, under microwave irradiation in the presence of a palladium catalyst and a phosphine (B1218219) ligand like SPhos. nih.gov Increasing the catalyst and ligand loading can improve the reaction yield significantly. nih.gov This strategy has proven effective for coupling with both aryl iodides and bromides, including those with unprotected phenols and ortho substitutions. nih.gov The versatility of this method allows for the expedient synthesis of various unnatural tyrosine derivatives. nih.govresearchgate.net
A recently developed method utilizes an Iridium(III)-catalyzed pyridyloxy-directed strategy for the C3/C5-diacylmethylation of protected tyrosines. researchgate.netrsc.orgrsc.org This reaction employs alkyl and (hetero)aryl sulfoxonium ylides to introduce diacylmethyl groups onto the tyrosine ring, furnishing a range of unnatural amino acids in good yields. researchgate.netrsc.orgrsc.org The methodology is distinguished by its site-selectivity, tolerance of sensitive functional groups, and the retention of the chiral configuration of the tyrosine motif. rsc.orgrsc.org The scope of the reaction is broad, accommodating various N-protecting groups like Boc, Ac, and Cbz on the tyrosine ester. rsc.org The process has been successfully applied to the late-stage functionalization of tyrosine-containing dipeptides, tripeptides, and tetrapeptides. researchgate.netrsc.org The resulting diacylmethylated tyrosine derivatives can be further modified, for example, by reducing the carbonyl groups or by deprotecting the N-Boc and ester groups to yield the free amino acid. rsc.orgrsc.org
Development of Bioconjugatable Boc-D-Tyrosine Derivatives
The evolution of bioconjugation techniques has spurred the development of specialized Boc-D-tyrosine derivatives. These advanced analogues are engineered to incorporate bioorthogonal functional groups, which serve as "handles" for specific and efficient covalent attachment to biomolecules or other targets. This approach allows for the site-specific modification of peptides and proteins, enabling a wide range of applications in chemical biology, drug development, and diagnostics. The primary strategies involve the introduction of functionalities that can participate in highly selective ligation reactions, such as "click chemistry."
A significant area of research has been the synthesis of Boc-D-tyrosine derivatives that contain azide (B81097) or alkyne groups. nih.gov These functional groups are central to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), two of the most prominent click chemistry reactions. medchemexpress.com Researchers have successfully synthesized Boc-amino acid derivatives, including those of tyrosine, equipped with these reactive moieties. For instance, unnatural amino acids (UAAs) have been created from a common N-Boc-tyrosine methyl ester precursor, introducing azide or alkyne functionalities at the end of variable-length methylene (B1212753) tethers (e.g., 2, 3, or 4 methylene units). nih.gov This is achieved through substitution reactions, for example, by reacting the tyrosine precursor with dibromoalkanes to introduce a bromoalkyl chain, which is then converted to an azide or used to introduce an alkyne. nih.gov
Another powerful method for tyrosine bioconjugation involves the use of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs). nih.govpapyrusbio.com This "tyrosine-click" reaction is highly chemoselective for the phenol (B47542) side chain of tyrosine and proceeds under mild conditions. nih.gov To expand the utility of this reaction, PTAD derivatives have been synthesized to contain other functional groups like azides, alkynes, or ketones. nih.gov This creates a two-step ligation strategy: the PTAD reagent first attaches to the tyrosine residue, and the newly introduced functional group is then available for a subsequent, orthogonal bioconjugation reaction. nih.gov
Chemoenzymatic methods have also emerged as a sophisticated strategy for creating bioconjugatable sites. For example, tubulin tyrosine ligase (TTL) has been repurposed to attach unnatural tyrosine derivatives, such as 3-azido-L-tyrosine or 3-formyl-L-tyrosine, to proteins that have a specific recognition sequence (Tub-tag). cardoso-lab.org Once the unnatural tyrosine analogue is incorporated, its bioorthogonal handle (the azide or formyl group) can be used for further chemoselective labeling. cardoso-lab.org
Other approaches to activate tyrosine for bioconjugation include the use of diazonium salts. rsc.orgacs.org Functionalized diazonium salts can react with tyrosine residues to form stable azo compounds. escholarship.org By using diazonium reagents that carry a bioorthogonal handle, it is possible to introduce a site for further modification. rsc.org These methods, along with transition metal-mediated approaches, contribute to a growing toolbox for the site-specific functionalization of tyrosine residues. rsc.org
The development of these bioconjugatable Boc-D-tyrosine derivatives and related reagents has significantly advanced the field of protein and peptide chemistry. It allows for the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes for biological imaging. nih.govpapyrusbio.comacs.org
The following tables summarize some of the key developments in bioconjugatable Boc-D-tyrosine derivatives and related bioconjugation strategies.
Table 1: Bioconjugatable Boc-D-Tyrosine Derivatives with "Click" Functionality
| Derivative Type | Functional Group | Tether Length (Methylene Units) | Bioconjugation Reaction | Reference(s) |
| Azido-tyrosine | Azide (-N₃) | 2, 3, 4 | CuAAC, SPAAC | nih.gov |
| Alkynyl-tyrosine | Alkyne (-C≡CH) | 2, 3, 4 | CuAAC | nih.gov |
| Bromo-tyrosine | Bromide (-Br) | 2, 3, 4 | Precursor for azide/alkyne synthesis | nih.gov |
Table 2: Reagents and Methods for Tyrosine Bioconjugation
| Reagent/Method | Reactive Species | Functional Group Introduced | Key Features | Reference(s) |
| PTAD Chemistry | 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione | Triazole linkage; can carry azide, alkyne, ketone | Highly chemoselective for tyrosine; "tyrosine-click" reaction | nih.gov, papyrusbio.com |
| Diazonium Salts | Diazonium ion (-N₂⁺) | Azo linkage; can carry various functional groups | Targets tyrosine residues, can be pH dependent | rsc.org, acs.org, escholarship.org |
| Tubulin Tyrosine Ligase (TTL) | Unnatural tyrosine analogues | Azide, formyl, etc. | Chemoenzymatic, site-specific C-terminal modification | cardoso-lab.org |
| Mannich-type Reaction | Imine (formed in situ) | Carbon-carbon bond | Three-component reaction | rsc.org, papyrusbio.com |
| Transition Metal-Mediated | π-allyl palladium complexes | O-alkylation | Palladium-catalyzed | rsc.org |
Applications in Peptide and Peptidomimetic Synthesis
Role of Boc-D-Tyrosine in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, revolutionized the way peptides are created by anchoring the growing peptide chain to an insoluble resin support. peptide.com This method simplifies the entire process by allowing excess reagents and byproducts to be washed away by simple filtration, which facilitates automation and high yields. nih.goviris-biotech.de Boc-D-tyrosine is a key reagent in one of the two primary strategies of SPPS, known as the Boc/Bzl strategy. peptide.com
The Boc strategy for peptide chain elongation is a cyclical process involving the sequential addition of N-α-Boc protected amino acids, such as Boc-D-tyrosine, to a growing peptide chain anchored to a solid support. nih.govpeptide.com The process relies on the principle of "relative acidolysis," where the temporary N-α-Boc group is removed by moderate acid, while the more permanent side-chain protecting groups (often benzyl-based, Bzl) and the resin linkage remain intact until the final cleavage step. nih.govpeptide.com
The synthesis cycle for incorporating a Boc-D-tyrosine residue consists of several key steps:
| Step | Description | Reagents | Purpose |
| 1. Deprotection | The N-α-Boc protecting group of the resin-bound terminal amino acid is removed. | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | To expose the free amine group for the next coupling reaction. americanpeptidesociety.org |
| 2. Washing | The resin is thoroughly washed to remove excess TFA and the cleaved Boc group. | Dichloromethane (DCM), Isopropanol (IPA) | To purify the resin-bound peptide and prepare for the next step. chempep.com |
| 3. Neutralization | The protonated N-terminal amine (TFA salt) is converted to a free amine. | Diisopropylethylamine (DIEA) in DCM | To make the terminal amine nucleophilic and ready for coupling. peptide.com |
| 4. Coupling | The activated carboxyl group of the incoming Boc-D-tyrosine is added to react with the free amine on the peptide chain, forming a new peptide bond. | Boc-D-tyrosine, a coupling agent (e.g., DCC, HBTU), and a base | To elongate the peptide chain by one residue. peptide.com |
| 5. Final Washing | The resin is washed again to remove excess reagents and soluble byproducts from the coupling reaction. | Dichloromethane (DCM), Dimethylformamide (DMF) | To ensure the purity of the peptide-resin before the next cycle begins. peptide.com |
This cycle is repeated for each amino acid in the desired sequence. peptide.com The use of Boc-D-tyrosine allows for the precise placement of a D-amino acid, which can be critical for the final peptide's structure and biological stability.
The chemical conditions for deprotection and final cleavage are critical considerations in the Boc strategy. The repetitive deprotection of the N-α-Boc group is typically achieved using a 25-50% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comchempep.com This step generates a tert-butyl carbocation, which can problematically alkylate the side chains of sensitive amino acids like tryptophan, methionine, and tyrosine itself if not properly managed. peptide.com To prevent these undesired side reactions, "scavengers" such as dithioethane (DTE) or p-cresol are added to the deprotection and cleavage solutions to trap these reactive cations. peptide.comresearchgate.net
Once the peptide sequence is fully assembled, the final step involves cleaving the peptide from the resin support and simultaneously removing all side-chain protecting groups. researchgate.net In the traditional Boc/Bzl strategy, this requires treatment with a very strong acid, most commonly anhydrous hydrogen fluoride (HF). nih.govresearchgate.net Other strong acids like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used. chempep.compeptide.com Handling HF requires specialized, corrosion-resistant laboratory equipment due to its hazardous and highly corrosive nature. researchgate.net The cleavage cocktail invariably contains scavengers to protect the newly deprotected amino acid side chains from modification during this harsh final step. researchgate.net
Incorporation of Boc-D-Tyrosine Analogues into Novel Peptide Sequences
The modification of the tyrosine side chain allows for the creation of novel peptide sequences with tailored properties. Boc-D-tyrosine analogues, where the phenyl ring is substituted, are valuable tools for probing structure-activity relationships and developing peptides with enhanced biological profiles.
A prominent example is the synthesis and incorporation of Boc-2′,6′-dimethyl-L-tyrosine (Boc-Dmt) . nih.govresearchgate.net This unnatural amino acid has been widely used in the development of synthetic opioid ligands. researchgate.net Opioids containing a Dmt residue at the N-terminus often exhibit superior potency and receptor affinity compared to their natural tyrosine counterparts. researchgate.netnih.gov The synthesis of Boc-Dmt can be achieved in a few steps, notably using a microwave-assisted Negishi cross-coupling reaction. nih.govresearchgate.net
Researchers have synthesized various other Boc-tyrosine derivatives and successfully incorporated them into peptide sequences to create novel therapeutics. nih.gov
| Boc-D-Tyrosine Analogue | Application / Significance |
| Boc-2′,6′-dimethyl-tyrosine (Boc-Dmt) | Used in opioid peptides to increase affinity for mu (MOR) and delta (DOR) opioid receptors. nih.gov |
| Boc-2′-methyl-tyrosine (Boc-Mmt) | Incorporated into endomorphin and DALDA-based peptides, showing comparable binding affinity at MOR relative to Dmt counterparts. nih.gov |
| Boc-D-Tyr(2-Br-Z)-OH | The 2-bromobenzyloxycarbonyl (2-Br-Z) side-chain protecting group is highly stable to the repeated TFA treatments used for Boc deprotection, making it ideal for incorporating a D-tyrosine residue early in the synthesis of a long peptide. peptide.com |
| Boc-Tyr(PO₃Bzl₂)-OH | Used for the solid-phase synthesis of phosphotyrosine-containing peptides, which are crucial for studying cellular signaling pathways. nih.gov |
The ability to incorporate these analogues allows medicinal chemists to fine-tune the pharmacological properties of peptides, leading to the discovery of new and more effective drug candidates. nih.gov
Synthesis of Alpha-/Beta-Mixed Peptides Utilizing Boc-D-Tyrosine
Peptides composed of both α- and β-amino acids, known as α-/β-mixed peptides or foldamers, are of significant interest because they can adopt unique, stable secondary structures and exhibit enhanced resistance to proteolytic degradation. Boc-D-tyrosine, as a protected α-amino acid, can be strategically incorporated into these hybrid sequences.
A study on potential α-amylase inhibitors reported the successful solution-phase synthesis of a novel α-/β-mixed tripeptide, N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ . mdpi.com The synthesis involved the following key steps:
A Boc-deprotected dipeptide containing a β-leucine residue was prepared as a trifluoroacetic acid salt.
This dipeptide salt was then coupled with N-Boc-O-benzyl-L-tyrosine.
The coupling reaction was mediated by standard peptide coupling agents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), to afford the desired α-/β-mixed tripeptide. mdpi.com
This work demonstrates the chemical compatibility and utility of Boc-protected tyrosine derivatives in the construction of complex peptide architectures that deviate from the natural all-α-amino acid backbone. mdpi.com Similarly, other studies have successfully synthesized α-/β-mixed peptides containing Boc-protected tyrosine for evaluation as pancreatic lipase inhibitors. nih.gov
Design and Synthesis of Peptidomimetics Incorporating Boc-D-Tyrosine Derivatives
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as better metabolic stability and oral bioavailability. researchgate.net Boc-D-tyrosine and its derivatives serve as versatile starting materials or structural templates for creating these non-peptide mimics.
One successful strategy involves using the tyrosine scaffold to present the key pharmacophoric elements in the correct three-dimensional orientation. For example, RGD (Arg-Gly-Asp) peptidomimetics, which target integrin receptors, have been designed using a tyrosine template. uliege.be In this design, the tyrosine core is derivatized with functionalized chains that mimic the basic arginine residue and the acidic aspartic acid residue of the original peptide sequence. uliege.be
A significant area of research is in the development of opioid peptidomimetics. Scientists have used Boc-tyrosine analogues in the synthesis of compounds based on a tetrahydroquinoline (THQ) scaffold. nih.govnih.govacs.org In this work, various synthesized Boc-tyrosine derivatives were coupled to a chiral amine salt to create a series of non-peptide THQ-based molecules. nih.gov These compounds were then tested for their binding and efficacy at the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, demonstrating that the systematic modification of the tyrosine moiety is a powerful strategy for discovering novel peptidomimetic drug candidates. nih.govresearchgate.net
Applications in Medicinal Chemistry and Drug Discovery Research
Development of Chiral Precursors for Bioactive Molecules
The rigid stereochemistry of Boc-D-tyrosine makes it an essential chiral precursor for the synthesis of various bioactive molecules. Its structure allows for precise modifications, which is critical in developing targeted therapies. chemimpex.com
Boc-protected tyrosine derivatives are fundamental in the synthesis of opioid peptides and peptidomimetics. The unnatural amino acid 2',6'-dimethyl-L-tyrosine (Dmt), a derivative synthesized from a Boc-protected precursor, has been extensively used in the development of synthetic opioid ligands. nih.govnih.govresearchgate.net Replacing the N-terminal tyrosine residue with Dmt in opioid ligands often leads to a significant increase in affinity and potency, particularly at the mu-opioid receptor (MOR). nih.gov
One notable application is in the creation of the Dmt-Tic pharmacophore, a key component in many potent and selective delta-opioid receptor (DOR) antagonists. nih.govmdpi.com This pharmacophore has been incorporated into ligands designed to have a mixed MOR agonist/DOR antagonist profile, a strategy aimed at developing strong analgesics with reduced tolerance and dependence liabilities. mdpi.com For instance, the ligand Dmt-TicΨ[CH₂-NH]Phe-Phe-NH₂ demonstrated the ability to reduce acute tolerance in preclinical studies. mdpi.com Researchers have successfully incorporated various unnatural tyrosine derivatives, synthesized using Boc-protection strategies, into novel opioid scaffolds to evaluate their binding and efficacy at MOR, DOR, and kappa-opioid receptors (KOR). nih.govresearchgate.net
| Opioid Ligand/Pharmacophore | Key Feature | Receptor Profile | Therapeutic Goal |
| Dmt-containing ligands | Replacement of N-terminal Tyrosine with 2',6'-dimethyl-tyrosine (Dmt) | Increased affinity for mu-opioid receptor (MOR) nih.gov | Potent analgesia nih.gov |
| Dmt-Tic | Contains Dmt linked to 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) | Potent and selective delta-opioid receptor (DOR) antagonist nih.govmdpi.com | Component of mixed-action opioids |
| Eluxadoline | Contains Dmt as a key building block | Mixed mu-opioid receptor agonist and delta-opioid receptor antagonist nih.gov | Treatment of irritable bowel syndrome nih.gov |
Chiral amino acids, including protected forms of tyrosine, serve as building blocks for novel anti-inflammatory agents. Research into chiral derivatives of xanthones conjugated with proteinogenic amino acids has shown that these hybrid molecules can possess significant anti-inflammatory properties. mdpi.com In one study, a library of compounds was synthesized by coupling a carboxyxanthone with various amino acid esters. The derivative containing the L-tyrosine amino ester (X1AELT) was found to be the most effective at reducing the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine, by 52.2% in stimulated macrophages. mdpi.com This study also highlighted the importance of chirality, as the L-tyrosine derivative was approximately 1.2 times more effective than its D-enantiomer, demonstrating enantioselectivity in biological activity. mdpi.com While this example uses L-tyrosine, it illustrates the principle that Boc-D-tyrosine can serve as a valuable chiral precursor for creating complex molecules designed to modulate inflammatory pathways.
Boc-D-tyrosine and its derivatives are utilized as intermediates in the synthesis of potential anticancer drugs. chemimpex.com The strategy often involves using the tyrosine structure as a scaffold to target specific biological pathways or to deliver a cytotoxic agent to cancer cells. For example, researchers have explored the development of L-tyrosine-platinum(II) hybrid molecules, where the tyrosine portion is intended to act as a transporter to target the estrogen receptor alpha (ERα) in hormone-dependent breast cancers. nih.gov This approach aims to concentrate the cytotoxic platinum moiety in cancer cells, potentially reducing systemic toxicity. nih.gov
Furthermore, modified versions of Boc-D-tyrosine, such as Boc-3,5-dibromo-D-tyrosine, are employed in drug design due to their enhanced reactivity, which facilitates the introduction of diverse functional groups into peptide chains for creating novel therapeutics. chemimpex.comchemimpex.com Similarly, Boc-O-Allyl-D-m-tyrosine is used to synthesize bioactive peptides with potential applications in cancer therapy, where specific modifications can lead to improved efficacy. chemimpex.com The versatility of Boc-D-tyrosine as an intermediate allows for the creation of a wide array of therapeutic agents targeting various diseases. chemimpex.com
Design and Evaluation of Enzyme Inhibitors and Modulators Derived from Boc-D-Tyrosine
The structural features of Boc-D-tyrosine make it a candidate for designing enzyme inhibitors. The Boc-protected amino group and the carboxylic acid provide points for chemical modification, while the D-configuration can enhance stability against proteolysis.
The use of Boc-protected D-amino acids is a well-established strategy in the design of enzyme inhibitors, exemplified by the well-known pan-caspase inhibitor Boc-D-FMK (Boc-Asp(OMe)-FMK). caymanchem.com It is important to note that while its name includes "Boc-D-", this specific inhibitor is a derivative of aspartic acid, not tyrosine. caymanchem.com However, its mechanism and properties illustrate the principles that could be applied to tyrosine-derived inhibitors.
Boc-D-FMK is a cell-permeable, irreversible, and broad-spectrum inhibitor of caspases, a family of proteases central to the execution of apoptosis (programmed cell death). medchemexpress.comapexbt.comprobechem.com It functions by blocking apoptosis stimulated by factors such as tumor necrosis factor-alpha (TNF-α), with a reported half-maximal inhibitory concentration (IC50) of 39 μM. medchemexpress.comapexbt.com The methyl ester group facilitates cell uptake, where it is cleaved by cytoplasmic esterases to release the active inhibitor. caymanchem.com The fluoromethylketone (FMK) group then forms a covalent bond with the cysteine residue in the caspase active site, leading to irreversible inhibition. caymanchem.com This compound has been shown to be neuroprotective and can attenuate hepatocyte apoptosis in preclinical models. medchemexpress.comprobechem.com
| Property | Description | Reference |
| Compound Name | Boc-D-FMK; Boc-Asp(OMe)-FMK | caymanchem.com |
| Inhibitor Class | Cell-permeable, irreversible, broad-spectrum caspase inhibitor | caymanchem.commedchemexpress.com |
| Mechanism of Action | Inhibits apoptosis stimulated by TNF-α | medchemexpress.comapexbt.com |
| IC50 Value | 39 μM against TNF-α stimulated apoptosis | medchemexpress.comapexbt.com |
| Pharmacophore | Fluoromethylketone (FMK) interacts with cysteine proteases | caymanchem.com |
| Cellular Uptake | Facilitated by a methyl ester group, which is later cleaved intracellularly | caymanchem.com |
Metallo-β-lactamases (MBLs) are a class of bacterial enzymes that confer resistance to a broad range of β-lactam antibiotics, posing a significant threat to public health. rsc.orgnih.gov The development of MBL inhibitors is a critical area of research aimed at restoring the efficacy of existing antibiotics. researchgate.net These enzymes contain one or two zinc ions in their active site, which are essential for catalysis. nih.gov
A primary strategy for designing MBL inhibitors involves creating molecules that can chelate these catalytic zinc ions. rsc.org Research in this area has produced novel inhibitors that combine a zinc-chelating motif, such as a cyclic amino acid, with a β-lactam antibiotic scaffold. rsc.orgresearchgate.net This approach aims to improve the pharmacokinetic properties of the inhibitor and target the enzyme active site. While current literature prominently features various chelating agents, the direct use of Boc-D-tyrosine in reported MBL inhibitors is not widespread. However, the inherent chemical functionalities of Boc-D-tyrosine, including its carboxylic acid and phenolic hydroxyl group, present opportunities for its incorporation into future MBL inhibitor designs as a scaffold for presenting zinc-binding pharmacophores.
Alpha-Amylase Inhibitor Research
The pursuit of alpha-amylase inhibitors is a key strategy in managing metabolic conditions such as type 2 diabetes, as these inhibitors can modulate the digestion of carbohydrates. nih.gov Research in this area has explored the use of peptide-based inhibitors, where D-amino acids like D-tyrosine play a crucial role in designing novel therapeutic candidates.
In a notable study, researchers utilized N-chloroacetylated D-tyrosine as an "initiating amino acid" to generate a diverse library of random macrocyclic peptides. acs.org This library was then screened for its ability to bind to and inhibit human pancreatic α-amylase. The screening process successfully identified a set of highly conserved sequences termed "peptide inhibitors of human amylase" (piHA). acs.org From this set, a potent nine-amino-acid lariat (B8276320) peptide, piHA-Dm, was identified as having exemplary potency and selectivity as an inhibitor. acs.org The synthesis of such peptide libraries relies on protected amino acids, where Boc-D-tyrosine serves as a standard reagent for incorporating the D-tyrosine residue at specific positions in the peptide sequence. The D-tyrosine and L-dopa residues within the identified peptide make critical interactions with the active site of the alpha-amylase enzyme. acs.org
| Parameter | Description | Reference |
|---|---|---|
| Screening Method | mRNA display-based selection using a random macrocyclic peptide library. | acs.org |
| Initiating Amino Acid | N-chloroacetylated D-tyrosine was used to start the peptide synthesis. | acs.org |
| Identified Inhibitor Class | Peptide inhibitors of human amylase (piHA). | acs.org |
| Lead Candidate | piHA-Dm, a 9-amino acid lariat peptide. | acs.org |
| Mechanism Insight | Some plant-derived inhibitors alter the enzyme's secondary structure and the microenvironment of tryptophan/tyrosine residues, leading to inhibition. | nih.gov |
Tyrosinase Inhibitory Peptide Research
Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are highly sought after in the cosmetic and medicinal industries for their potential as depigmenting agents. Research has shown that D-tyrosine can negatively regulate melanin synthesis by acting as a competitive inhibitor of tyrosinase activity.
This inhibitory property of D-tyrosine makes its protected form, Boc-D-tyrosine, a valuable starting material for creating more complex and potent peptide-based tyrosinase inhibitors. By incorporating D-tyrosine into a peptide sequence, researchers can design molecules that mimic the natural substrate (L-tyrosine) but inhibit the enzyme's catalytic function. The Boc protecting group is essential in the solid-phase synthesis of these peptides, preventing unwanted reactions at the amino terminus while the peptide chain is being assembled. This allows for the precise placement of the inhibitory D-tyrosine residue within the peptide structure to maximize its interaction with the enzyme's active site.
| Inhibition Mode | Description | Example Compounds/Classes |
|---|---|---|
| Competitive | Inhibitor binds to the free enzyme, preventing the substrate from binding to the active site. | D-tyrosine, copper chelators, some phenolic compounds. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Bi-pyridine derivatives, some thiadiazole derivatives. |
| Mixed-Type | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | Phthalic acid, cinnamic acid hydroxypyridinone derivatives. |
| Non-competitive | Inhibitor binds to the free enzyme and enzyme-substrate complex with the same equilibrium constant at a site other than the active site. | Some thiazole (B1198619) derivatives. |
Site-Specific Bioconjugation and its Application in Antibody-Drug Conjugates (ADCs) Research
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. A critical challenge in ADC development is achieving a uniform drug-to-antibody ratio (DAR), which is difficult with traditional conjugation methods that target lysine (B10760008) or cysteine residues. Tyrosine residues have emerged as attractive targets for site-specific conjugation due to their lower abundance and surface accessibility, allowing for the production of more homogeneous and stable ADCs.
Boc-D-tyrosine is an essential building block in strategies designed to leverage tyrosine for bioconjugation. It can be used to synthesize custom peptide tags or linkers that contain a tyrosine residue. These peptide constructs can then be attached to a specific site on an antibody. The phenolic side chain of the incorporated tyrosine residue serves as a unique chemical handle for the precise attachment of a drug molecule. This approach allows for exquisite control over the conjugation site and the DAR, leading to ADCs with improved pharmacokinetic properties and a better therapeutic window. The stability of the Boc protecting group makes Boc-D-tyrosine suitable for the multi-step chemical syntheses required to build these sophisticated bioconjugation reagents.
| Advantage | Description |
|---|---|
| Homogeneity | The lower abundance of surface-accessible tyrosine residues leads to ADC products with higher homogeneity and a more uniform drug-to-antibody ratio (DAR). |
| Controlled DAR | Site-specific modification allows for precise control over the DAR, facilitating consistent quality control and process scale-up. |
| Preserved Function | Conjugation at tyrosine residues located in non-critical regions of the antibody helps preserve its structure and antigen-binding capacity. |
| Enhanced Stability | Conjugation based on tyrosine can result in linkages that are significantly more robust than those commonly used in other bioconjugation methods. |
Late-Stage Functionalization of Complex Tyrosine-Containing Drug Candidates
Late-stage functionalization (LSF) is a powerful strategy in drug discovery that allows for the direct modification of complex molecules, such as promising drug candidates, at a late point in their synthesis. This enables the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies without needing to restart the synthesis from scratch. Tyrosine residues are particularly attractive targets for LSF due to the reactivity of their electron-rich phenolic ring and benzylic C-H bonds.
Visible light-mediated photoredox catalysis has emerged as a mild and effective method for the LSF of tyrosine-containing peptides and other complex molecules. Boc-D-tyrosine is an ideal starting material for synthesizing the parent drug candidates that will undergo LSF. The Boc protecting group is stable and well-tolerated under many photoredox catalysis conditions, ensuring that the core structure of the molecule remains intact during the functionalization reaction. For instance, the alkylation of Boc-D-tyrosine methyl ester with propargyl bromide is a clean and quantitative reaction used to introduce a functional handle, demonstrating its utility as a foundational building block for more complex structures intended for further modification. This approach provides a versatile platform for medicinal chemists to fine-tune the properties of drug candidates, potentially improving their efficacy, selectivity, or metabolic stability.
Biochemical and Biological Research Applications
Investigation of Oxidative Post-Translational Modifications of Tyrosine
Boc-D-tyrosine and its derivatives are valuable tools for studying the oxidative post-translational modifications of tyrosine residues in proteins. These modifications are crucial in various physiological and pathological processes. portlandpress.com The phenolic side chain of tyrosine is susceptible to oxidation, leading to the formation of several products, including 3,4-dihydroxyphenylalanine and dityrosine (B1219331) cross-links through the generation of tyrosyl radicals. nih.gov
The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus allows for the specific incorporation of D-tyrosine into peptide sequences, facilitating the investigation of how this unnatural amino acid influences protein structure and function under oxidative stress. cymitquimica.com Researchers utilize hydrophobic analogs like N-t-BOC L-tyrosine tert-butyl ester (BTBE) to study tyrosine oxidation within lipid environments such as liposomes and cell membranes. nih.govnih.gov These studies help to elucidate the mechanisms of lipid peroxidation and its role in mediating tyrosine dimerization and nitration. nih.gov
The formation of 3-nitrotyrosine (B3424624) is another significant oxidative modification that can impact protein function and is associated with various diseases. portlandpress.com The use of Boc-protected tyrosine derivatives in research helps to understand the conditions and mechanisms leading to these modifications. portlandpress.comnih.gov
Synthesis and Study of Tyrosine Crosslinks and Dityrosine Derivatives as Biomarkers
Boc-D-tyrosine plays a crucial role in the synthesis and investigation of tyrosine crosslinks, particularly dityrosine, which serves as a biomarker for oxidative stress. frontiersin.org Dityrosine is formed through the covalent linkage of two tyrosine residues and its presence is associated with aging and various pathological conditions, including neurodegenerative diseases and atherosclerosis. frontiersin.orgmdpi.com
The synthesis of dityrosine and its derivatives, such as N,N'-diBoc-dityrosine, is often achieved through enzymatic oxidation of Boc-tyrosine. google.com These synthetic compounds are instrumental in developing analytical methods and standards for detecting and quantifying dityrosine in biological samples. google.com The stability of dityrosine to acid hydrolysis and proteases makes it a reliable biomarker. frontiersin.org
Furthermore, the study of dityrosine cross-linking in proteins provides insights into changes in protein structure and function. mdpi.com For instance, dityrosine formation in amyloid-beta and tau proteins is implicated in the pathogenesis of Alzheimer's disease. frontiersin.org Boc-D-tyrosine, by enabling the controlled synthesis of dityrosine-containing peptides, facilitates research into the structural and functional consequences of this oxidative modification. nih.gov
Role of Tyrosine Derivatives in Neuroscience Research, including Neurotransmitter Synthesis and Function
Tyrosine is a critical precursor for the synthesis of key catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. chembk.com Consequently, tyrosine derivatives, including those with the Boc protecting group, are valuable in neuroscience research. netascientific.comchemimpex.comnetascientific.com While much of the research focuses on the natural L-isomer, the use of D-tyrosine derivatives helps in understanding the stereospecificity of enzymatic pathways and receptor interactions.
Boc-protected tyrosine derivatives are used in the synthesis of peptides and other molecules designed to probe neurotransmitter systems. netascientific.comchemimpex.com These synthetic compounds can act as inhibitors or modulators of the enzymes involved in neurotransmitter synthesis, providing insights into their regulation and function. netascientific.com The study of how these derivatives interact with neurotransmitter pathways is significant for research in mental health and neurological disorders. netascientific.comnetascientific.com For instance, labeled isotopes of tyrosine are used to trace the biosynthesis and degradation of neurotransmitters, and Boc-D-tyrosine can be incorporated into research to understand the dynamics of these processes.
Applications in Protein Engineering for Enhanced Stability and Activity
The incorporation of unnatural amino acids, such as D-tyrosine, into proteins is a key strategy in protein engineering to enhance their stability and confer novel activities. rsc.org Boc-D-tyrosine serves as a fundamental building block in this process, typically introduced during solid-phase peptide synthesis (SPPS). sigmaaldrich.com
The presence of a D-amino acid can render a peptide or protein more resistant to proteolytic degradation, thereby increasing its in vivo half-life and bioavailability. nih.gov This enhanced stability is particularly beneficial for the development of peptide-based therapeutics. netascientific.com Studies have shown that substituting an L-amino acid with a D-amino acid, such as in tyrosine-based prodrugs, can significantly increase enzymatic stability. nih.gov
Beyond stability, the introduction of D-tyrosine can also influence the conformational properties of a peptide, potentially leading to enhanced binding affinity for its target or even novel biological activities. netascientific.com The unique structural constraints imposed by the D-isomer can lead to altered folding patterns and improved selectivity for specific receptors. netascientific.com
Table of Research Findings:
| Research Area | Key Finding | Reference |
| Oxidative Modifications | Boc-protected tyrosine analogs are used to study oxidation in hydrophobic environments like membranes. | nih.govnih.gov |
| Dityrosine Synthesis | Enzymatic oxidation of Boc-tyrosine is a method for synthesizing dityrosine. | google.com |
| Neuroscience | Boc-D-tyrosine derivatives are used to create tools for studying neurotransmitter systems. | netascientific.comchemimpex.comnetascientific.com |
| Protein Engineering | Incorporating D-tyrosine can enhance the enzymatic stability of peptides. | nih.gov |
Advanced Analytical Characterization in Research on Boc D Tyrosine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Enantioseparation
Chromatography is a cornerstone of analytical chemistry in peptide synthesis, providing powerful tools for both purification and analysis. For Boc-D-tyrosine and its derivatives, High-Performance Liquid Chromatography (HPLC) is the most widely used technique.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring the progress of chemical reactions and assessing the purity of synthesized compounds. In the context of Boc-D-tyrosine derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. This technique separates compounds based on their hydrophobicity.
For instance, in the synthesis of various tyrosine-based prodrugs, the purity of the final compounds is often confirmed by HPLC analysis to be greater than 95%. nih.gov The progress of coupling reactions, such as the synthesis of a gemcitabine-GnRH conjugate involving a D-amino acid, is monitored using analytical RP-HPLC. rsc.org Similarly, the purity of newly synthesized triazine derivatives containing tyrosine was determined using an HPLC-UV-MS apparatus, which also guided the semi-preparative LC purification process. uniba.sk The effectiveness of this purification was demonstrated by a significant increase in purity, for example, from 56.31% in the crude product to over 98% after purification. uniba.sk
A typical HPLC system for analyzing L-tyrosine, which can be adapted for its D-enantiomer, might use a C18 column and a gradient elution with a mobile phase consisting of two solutions. Solution A could be an aqueous buffer with a small amount of organic modifier, while Solution B is a higher concentration of the organic solvent, such as acetonitrile. The gradient is adjusted to achieve optimal separation of the target compound from impurities and starting materials.
Table 1: Example HPLC Conditions for Amino Acid Derivative Analysis
| Parameter | Condition |
| Column | ODS-3 (4.6 × 150 mm, 5 µm) |
| Mobile Phase A | 1.4 mM sodium acetate, 0.1% trimethylamine, 6% acetonitrile, pH 6.1 |
| Mobile Phase B | 60% acetonitrile |
| Detection | UV |
| Gradient | Linear gradient from 0-100% B over 70 minutes |
| This table is illustrative of a typical setup for L-tyrosine analysis and can be adapted for Boc-D-tyrosine derivatives. |
The biological activity of molecules is often highly dependent on their stereochemistry. Therefore, ensuring the enantiomeric purity of Boc-D-tyrosine is critical. Chiral HPLC is the gold standard for separating enantiomers. This can be achieved through two main approaches: derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or direct separation on a chiral stationary phase (CSP).
Direct analysis on CSPs is often preferred as it avoids the extra step and potential for side reactions associated with derivatization. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for the direct separation of underivatized and N-protected amino acid enantiomers, including tyrosine derivatives. sigmaaldrich.comgoogle.com These columns are compatible with a range of mobile phases, making them versatile for separating polar and ionic compounds. sigmaaldrich.com The separation of O-tert-butyl-DL-tyrosine enantiomers has been demonstrated on a teicoplanin-bonded chiral stationary phase using a simple methanol (B129727) and water mobile phase. google.com
Another approach involves pre-column derivatization with a chiral reagent like N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) in the presence of o-phthalaldehyde (B127526) (OPA) to form fluorescent diastereoisomers. researchgate.net These can then be separated on a reversed-phase column. researchgate.net This method offers high sensitivity and has been successfully used to separate various amino acid enantiomers with resolution values greater than 2.14. researchgate.net
Table 2: Chiral HPLC Separation Parameters for Tyrosine Enantiomers
| Method | Stationary Phase | Mobile Phase | Detection |
| Direct Separation | Teicoplanin-bonded CSP | Methanol:Water (e.g., 30:70) | UV |
| Pre-column Derivatization | CAPCELL PAK C18 MG II | Gradient Elution | Fluorescence |
| This table summarizes two common approaches for the chiral analysis of tyrosine derivatives. google.comresearchgate.net |
Spectroscopic Techniques for Structural Elucidation
While chromatography is excellent for separation and purity assessment, spectroscopic techniques are required to confirm the chemical structure of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of Boc-D-tyrosine derivatives.
During synthesis, NMR can be used to monitor the reaction's progress by observing the disappearance of starting material signals and the appearance of product signals. beilstein-journals.org For example, in the synthesis of tyrosine-based prodrugs, the reaction can be monitored by ³¹P NMR if a phosphorus-containing moiety is involved. nih.gov After purification, the final product's structure is confirmed by comparing its NMR spectra with expected chemical shifts and coupling constants. uniba.sk For instance, the ¹H NMR spectrum of a purified triazine derivative of tyrosine showed well-differentiated doublets of doublets for methylene (B1212753) hydrogens, which were present as an unresolved multiplet in the crude product, clearly demonstrating the improved purity. uniba.sk Similarly, the synthesis of various N-tert-Butyloxycarbonyl-m-aryltyrosine methyl esters was confirmed by detailed ¹H and ¹³C NMR analysis, with all spectra reported in ppm relative to a standard. scielo.br
¹⁹F NMR can also be a valuable tool, especially when fluorinated derivatives are synthesized to act as probes in biomolecular studies. researchgate.net The synthesis of perfluoro-tert-butyl tyrosine, for example, results in a derivative with nine chemically equivalent fluorine atoms, which produce a sharp singlet in the ¹⁹F NMR spectrum, allowing for highly sensitive detection. researchgate.net
Mass Spectrometry (MS) for Characterization and Identification of Derivatized Products
Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule.
In the analysis of Boc-D-tyrosine derivatives, MS, often coupled with liquid chromatography (LC-MS), is used to confirm the identity of the synthesized products and to identify any impurities or side products. mdpi.com For example, in the synthesis of biphenyl (B1667301) tyrosine derivatives, HRMS (ESI-TOF) was used to confirm the calculated mass of the products. scielo.br The observed m/z values were in very close agreement with the calculated values, confirming the successful synthesis. scielo.br Similarly, the characterization of tyrosine-derived products in biological samples often employs LC-MS/MS for quantification, using multiple-reaction monitoring (MRM) for high specificity and sensitivity. nih.gov This technique allows for the precise measurement of specific molecules even in complex mixtures. nih.gov
MS is also crucial for the chiral analysis of amino acids. While it doesn't inherently distinguish between enantiomers, when coupled with a chiral separation technique like chiral HPLC or by using chiral derivatizing agents, it provides a powerful tool for the sensitive and accurate quantification of each enantiomer.
Integration of Analytical Methodologies in Process Development for Tyrosine Derivatives
The development of robust and efficient manufacturing processes for tyrosine derivatives relies on the strategic integration of the analytical techniques discussed above. This approach, often aligned with the principles of Process Analytical Technology (PAT) and Quality by Design (QbD), aims to understand and control the manufacturing process to ensure final product quality. researchgate.net
A typical workflow involves using HPLC to monitor reaction completion and purity in real-time or at-line. uniba.skresearchgate.net NMR spectroscopy is then used to confirm the structure of the product and any intermediates, providing crucial information for process understanding and troubleshooting. uniba.sk Mass spectrometry provides orthogonal identity confirmation and is invaluable for identifying and characterizing low-level impurities or side products that might not be resolved or identified by other techniques. mdpi.com
For example, the development of a purification process for triazine derivatives of tyrosine involved using analytical HPLC-UV-MS to first assess the crude product and then to guide the optimization of a semi-preparative LC method. uniba.sk The success of the purification was then confirmed by both HPLC for purity and by comparing the ¹H and ¹³C NMR spectra of the crude and purified products, which showed a significant improvement in spectral quality. uniba.sk This integrated approach ensures that the final product not only meets purity specifications but is also structurally correct and stereochemically pure. By combining the separation power of chromatography with the detailed structural information from spectroscopy and mass spectrometry, a comprehensive understanding of the product and process is achieved, leading to a well-controlled and reproducible synthesis. nih.gov
Q & A
Basic: What experimental protocols are recommended for synthesizing Boc-D-tyrosine, and how can its purity be validated?
Answer:
Boc-D-tyrosine synthesis typically involves the tert-butoxycarbonyl (Boc) protection of the amino group in D-tyrosine. A standard protocol includes:
- Protection : React D-tyrosine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (e.g., NaOH) at 0–4°C for 1–2 hours .
- Purification : Use recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent).
- Validation :
Basic: How does Boc-D-tyrosine function in chiral separation studies, and what analytical methods are critical?
Answer:
Boc-D-tyrosine serves as a chiral template in molecularly imprinted polymers (MIPs) for enantioselective separations. Key steps:
- MIP Preparation : Co-polymerize Boc-D-tyrosine with functional monomers (e.g., methacrylic acid) and cross-linkers (e.g., ethylene glycol dimethacrylate) to create enantioselective cavities .
- HPLC Analysis : Use a mobile phase of MeCN/acetic acid (99:1) at 0.1 mL/min flow rate. Monitor retention time and peak resolution between Boc-D- and L-tyrosine enantiomers at 260 nm .
- Validation Metrics : Calculate selectivity factor () and resolution () to quantify separation efficiency .
Advanced: How can researchers optimize HPLC conditions for Boc-D-tyrosine analysis when encountering low resolution between enantiomers?
Answer:
Low resolution often stems from suboptimal mobile phase composition or column performance. Mitigation strategies:
- Adjust Mobile Phase : Increase acetic acid concentration (e.g., 1% → 2%) to enhance hydrogen bonding with the Boc group. Test MeCN/water ratios (e.g., 95:5 vs. 90:10) .
- Column Selection : Use chiral columns (e.g., Chiralpak AD-H) instead of achiral C18 for better enantiomer discrimination .
- Temperature Control : Elevate column temperature (25°C → 35°C) to reduce retention time variability .
- Data Cross-Validation : Compare results with circular dichroism (CD) spectroscopy to confirm enantiomeric identity .
Advanced: What methodological approaches resolve contradictions in MIP performance when using Boc-D-tyrosine as a template?
Answer:
Contradictions in MIP efficiency (e.g., poor rebinding capacity) may arise from incomplete template removal or non-specific binding. Solutions:
- Template Extraction : Soxhlet extraction with methanol/acetic acid (9:1) for 48 hours to ensure complete Boc-D-tyrosine removal .
- Binding Studies : Perform Scatchard analysis to differentiate specific vs. non-specific binding sites. Use (dissociation constant) to quantify affinity .
- Surface Characterization : Employ BET analysis for pore size distribution and SEM/FTIR to confirm cavity integrity post-extraction .
Advanced: How should researchers design experiments to assess the stability of Boc-D-tyrosine under varying storage conditions?
Answer:
Stability studies require controlled degradation testing:
- Accelerated Conditions : Expose Boc-D-tyrosine to 40°C/75% RH for 4 weeks. Monitor decomposition via HPLC peak area reduction .
- pH Stability : Dissolve in buffers (pH 3–9) and analyze by H NMR for Boc group hydrolysis (e.g., loss of tert-butyl signals) .
- Light Sensitivity : Conduct UV-Vis spectroscopy (200–400 nm) before/after UV exposure to detect photodegradation products .
Advanced: What statistical frameworks are recommended for analyzing contradictory data in Boc-D-tyrosine enantiomer separation studies?
Answer:
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework to structure hypotheses:
- PICO Example :
- Population : Boc-D-tyrosine MIPs.
- Intervention : Mobile phase optimization.
- Comparison : Achiral vs. chiral columns.
- Outcome : Resolution () improvement.
- Statistical Tools : Use ANOVA to compare group means (e.g., retention times across columns) and Grubbs’ test to identify outliers .
Basic: What are the critical parameters for ensuring reproducibility in Boc-D-tyrosine-based MIP synthesis?
Answer:
Key reproducibility factors:
- Monomer-Template Ratio : Optimize stoichiometry (e.g., 4:1 methacrylic acid:Boc-D-tyrosine) to prevent non-specific binding .
- Polymerization Time/Temperature : Standardize at 60°C for 24 hours under nitrogen .
- Batch Consistency : Characterize each MIP batch with FTIR (to confirm functional group retention) and BET (for surface area consistency) .
Advanced: How can researchers integrate Boc-D-tyrosine into novel drug delivery or biosensing applications?
Answer:
Emerging applications leverage its chiral specificity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
